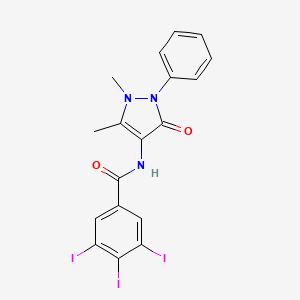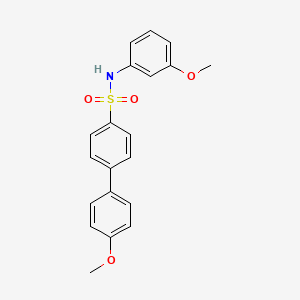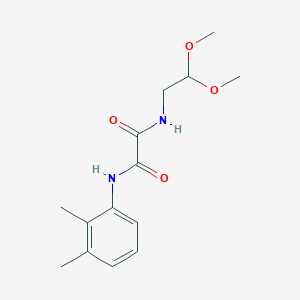
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as DMPX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPX is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed new classes of compounds and methods for their synthesis, aiming at applications in catalysis and material science. For example, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines demonstrates the potential of these compounds in asymmetric catalysis, offering high enantioselectivity in reactions such as asymmetric cyclopropanation of olefins. The structural characterization of these compounds, including X-ray crystallography, provides insights into their reactivity and interaction with substrates (Jeonghoon Song et al., 1999).
Photolabile Chelators
The development of photolabile chelators, such as those based on dimethoxyphenyl derivatives, has important implications in biological research. These compounds can rapidly release divalent cations like Ca2+ upon illumination, enabling precise control over biological processes in studies of cell signaling and muscle contraction (J. Kaplan & G. Ellis‐Davies, 1988).
Electrochemistry and Polymer Synthesis
The electrochemistry of organosilicon compounds, including those with dimethoxyethyl groups, has been explored for the synthesis of polymers with potential applications in materials science. The electrolysis of bis(chlorosilyl)ethanes in dimethoxyethane has led to the formation of poly(disilanylene)ethylenes, highlighting the utility of these compounds in developing new materials with specific properties (A. Kunai et al., 1992).
Antihypertensive Activity
In pharmacological research, derivatives of ethanediamine, structurally related to N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, have been synthesized and evaluated for their antihypertensive activity. These studies aim to discover new therapeutic agents by exploring the structure-activity relationships of these compounds (P. Manoury et al., 1986).
Crystal Engineering
In the field of crystal engineering, the cocrystallization of meso-1,2-diphenyl-1,2-ethanediol with bisimines demonstrates the potential of using dimethoxyethyl and related compounds for developing supramolecular structures. These structures are based on molecular recognition and have implications in the design of novel materials and catalysts (Alicia Reyes-Arellano et al., 1995).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-11(10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRRWJHDJKHUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

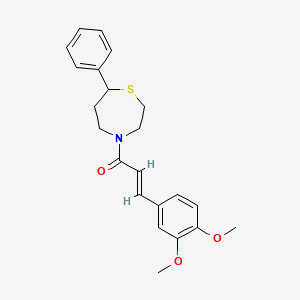
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)


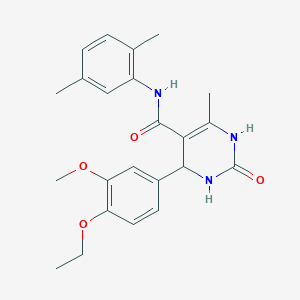

![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)
![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
